1-(4-tert-butylphenyl)piperazine hydrochloride
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Overview
Description
1-(4-tert-Butylphenyl)piperazine hydrochloride (1-TBP-HCl) is a synthetic compound with a variety of applications in scientific research. It is an aromatic heterocyclic compound with a piperazine ring and a 4-tert-butylphenyl substituent. It is a white solid with a molecular weight of 300.39 g/mol and a melting point of 135-136 °C. 1-TBP-HCl has a variety of uses in scientific research, including as an agonist and antagonist for a variety of receptors, as an inhibitor of various enzymes, and as a substrate for various biochemical reactions.
Mechanism of Action
1-(4-tert-butylphenyl)piperazine hydrochloride acts as an agonist or antagonist for various receptors, depending on the concentration and the receptor. At low concentrations, it acts as an agonist for muscarinic and dopamine receptors, and as an antagonist for serotonin receptors. At higher concentrations, it acts as an antagonist for muscarinic and dopamine receptors, and as an agonist for serotonin receptors.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)piperazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the uptake of serotonin and to modulate the release of dopamine.
Advantages and Limitations for Lab Experiments
1-(4-tert-butylphenyl)piperazine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored in a dry and dark place. It is also soluble in a variety of solvents, including water, methanol, and ethanol. However, it is toxic and should be handled with care.
Future Directions
1-(4-tert-butylphenyl)piperazine hydrochloride has a variety of potential future applications in scientific research. It could be used to study the effects of serotonin on various physiological processes, including learning and memory. It could also be used to study the effects of dopamine on various neurological disorders, such as Parkinson’s disease. Additionally, it could be used to study the effects of acetylcholinesterase inhibitors on cognitive function. Finally, it could be used to study the effects of various drugs on various receptors.
Synthesis Methods
1-(4-tert-butylphenyl)piperazine hydrochloride is synthesized from 4-tert-butylbenzaldehyde and ethylenediamine in a two-step reaction. In the first step, 4-tert-butylbenzaldehyde is reacted with ethylenediamine in an acid-catalyzed condensation reaction to form 4-tert-butyl-1,2-diphenylpiperazine. In the second step, the 4-tert-butyl-1,2-diphenylpiperazine is treated with hydrochloric acid to form 1-(4-tert-butylphenyl)piperazine hydrochloride.
Scientific Research Applications
1-(4-tert-butylphenyl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand for muscarinic, dopamine, and serotonin receptors, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used as a substrate for various biochemical reactions, such as the oxidation of dopamine and the hydrolysis of phosphatidylcholine.
properties
IUPAC Name |
1-(4-tert-butylphenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16;/h4-7,15H,8-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLDGQHZXCZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)piperazine hydrochloride |
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